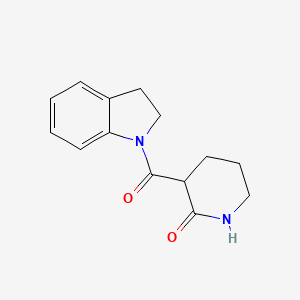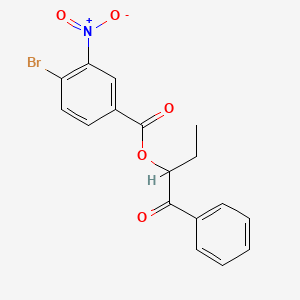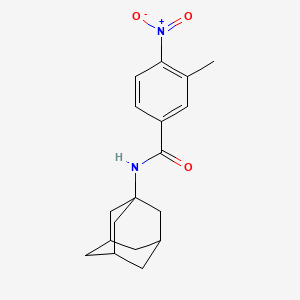![molecular formula C24H30N4O6 B3970878 1-[1-(2-nitrobenzyl)-4-piperidinyl]-4-phenylpiperazine oxalate](/img/structure/B3970878.png)
1-[1-(2-nitrobenzyl)-4-piperidinyl]-4-phenylpiperazine oxalate
Overview
Description
1-[1-(2-nitrobenzyl)-4-piperidinyl]-4-phenylpiperazine oxalate is a compound that has been extensively studied for its potential applications in scientific research. This compound is commonly referred to as NBMPR and is a potent inhibitor of nucleoside transporters. The purpose of
Scientific Research Applications
NBMPR has been widely used in scientific research for its ability to inhibit nucleoside transporters. Nucleoside transporters are responsible for the uptake of nucleosides into cells, which are essential for DNA synthesis and cell division. By inhibiting these transporters, NBMPR can disrupt these processes and provide insights into the mechanisms of DNA synthesis and cell division.
Mechanism of Action
NBMPR works by binding to the nucleoside transporter and preventing the uptake of nucleosides into the cell. This inhibition can lead to a decrease in DNA synthesis and cell division, which can be used to study the effects of these processes on cellular function and disease.
Biochemical and Physiological Effects:
NBMPR has been shown to have a variety of biochemical and physiological effects. For example, it has been shown to inhibit the growth of cancer cells and to enhance the effectiveness of chemotherapy drugs. Additionally, NBMPR has been shown to have anti-inflammatory properties and to reduce the severity of autoimmune diseases.
Advantages and Limitations for Lab Experiments
One of the main advantages of NBMPR is its specificity for nucleoside transporters, which allows for targeted inhibition of these processes. Additionally, NBMPR is relatively easy to obtain and has a well-established synthesis method. However, one limitation of NBMPR is its potential toxicity, which can limit its use in certain experiments.
Future Directions
There are many potential future directions for research involving NBMPR. One area of interest is the development of new and more effective nucleoside transporter inhibitors. Additionally, NBMPR could be used to study the effects of nucleoside transporters on a variety of diseases, including cancer, autoimmune diseases, and viral infections. Finally, NBMPR could be used to study the mechanisms of DNA synthesis and cell division, which could lead to new insights into these essential cellular processes.
Conclusion:
In conclusion, 1-[1-(2-nitrobenzyl)-4-piperidinyl]-4-phenylpiperazine oxalate is a compound that has significant potential for scientific research. Its ability to inhibit nucleoside transporters makes it a valuable tool for studying a variety of cellular processes and diseases. While there are some limitations to its use, NBMPR remains an important compound for researchers in a variety of fields.
properties
IUPAC Name |
1-[1-[(2-nitrophenyl)methyl]piperidin-4-yl]-4-phenylpiperazine;oxalic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N4O2.C2H2O4/c27-26(28)22-9-5-4-6-19(22)18-23-12-10-21(11-13-23)25-16-14-24(15-17-25)20-7-2-1-3-8-20;3-1(4)2(5)6/h1-9,21H,10-18H2;(H,3,4)(H,5,6) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YEDHPEZNWXKAKD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N2CCN(CC2)C3=CC=CC=C3)CC4=CC=CC=C4[N+](=O)[O-].C(=O)(C(=O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H30N4O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
470.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-{[4-(1-pyrrolidinyl)-1-piperidinyl]methyl}pyridine oxalate](/img/structure/B3970795.png)



![N-[1-methyl-2-oxo-2-(1-pyrrolidinyl)ethyl]-N-phenylmethanesulfonamide](/img/structure/B3970840.png)



![2,3,4,5-tetrachloro-6-{[(tetrahydro-2-furanylmethyl)amino]carbonyl}benzoic acid](/img/structure/B3970858.png)
![N-(4-{[(4-chlorophenyl)amino]sulfonyl}phenyl)-4-methyl-3-nitrobenzenesulfonamide](/img/structure/B3970859.png)
![N-(2-methoxydibenzo[b,d]furan-3-yl)-3-methyl-4-nitrobenzamide](/img/structure/B3970862.png)

![2-{4-[1-(2-furylmethyl)-4-piperidinyl]-1-piperazinyl}ethanol ethanedioate (salt)](/img/structure/B3970893.png)
